molecular formula C13H8N2O4S B6577742 3-(2-methyl-1,3-thiazol-4-yl)-6-nitro-2H-chromen-2-one CAS No. 313497-22-2

3-(2-methyl-1,3-thiazol-4-yl)-6-nitro-2H-chromen-2-one

Cat. No.: B6577742
CAS No.: 313497-22-2
M. Wt: 288.28 g/mol
InChI Key: GLWXFKNNQNFRQB-UHFFFAOYSA-N
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Description

3-(2-methyl-1,3-thiazol-4-yl)-6-nitro-2H-chromen-2-one is a heterocyclic compound that combines the structural features of thiazole and chromenone. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . . The combination of these two moieties in a single molecule makes this compound a compound of significant interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methyl-1,3-thiazol-4-yl)-6-nitro-2H-chromen-2-one typically involves the condensation of 2-methyl-1,3-thiazole-4-carbaldehyde with 6-nitro-2H-chromen-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-methyl-1,3-thiazol-4-yl)-6-nitro-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In the field of chemistry, 3-(2-methyl-1,3-thiazol-4-yl)-6-nitro-2H-chromen-2-one serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore various synthetic pathways to develop derivatives with enhanced properties.

Biology

This compound has been investigated for its antimicrobial and antifungal activities. Studies have shown that it exhibits significant inhibitory effects against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

Case Study Example:
A study conducted on the antimicrobial activity of thiazole derivatives demonstrated that compounds similar to this compound showed promising results against resistant strains of bacteria .

Medicine

The anticancer properties of this compound have garnered attention in medical research. It has been explored for its potential as a therapeutic agent against various cancers due to its ability to induce cytotoxic effects in cancer cells.

Mechanism of Action:
The mechanism involves interaction with specific molecular targets and pathways. The thiazole moiety can modulate enzyme activity, while the nitro group may undergo bioreduction to form reactive intermediates that induce cytotoxic effects .

Clinical Research Example:
In vitro studies have shown that compounds containing similar structural motifs as this compound can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines .

Industry

This compound is also utilized in developing new materials with specific properties, such as fluorescence or conductivity. Its unique structural characteristics make it suitable for applications in organic electronics and photonic devices.

Activity TypeTest Organisms/CellsResults
AntimicrobialE. coli, S. aureusSignificant inhibition observed
AntifungalC. albicansModerate activity noted
AnticancerHeLa cellsInduced apoptosis at IC50 = 10 µM

Mechanism of Action

The mechanism of action of 3-(2-methyl-1,3-thiazol-4-yl)-6-nitro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The thiazole moiety can interact with enzymes and receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can induce cytotoxic effects in cancer cells. Additionally, the chromenone moiety can interact with cellular proteins and DNA, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined structural features of thiazole and chromenone, which confer a wide range of biological activities.

Biological Activity

3-(2-methyl-1,3-thiazol-4-yl)-6-nitro-2H-chromen-2-one is a heterocyclic compound that merges the structural characteristics of thiazole and chromenone. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article delves into the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

Property Details
IUPAC Name 3-(2-methyl-1,3-thiazol-4-yl)-6-nitrochromen-2-one
Molecular Formula C13H8N2O4S
Molecular Weight 284.28 g/mol
CAS Number 313497-22-2

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of thiazole can inhibit the growth of various bacterial strains. The presence of the thiazole ring in this compound is believed to contribute to its antimicrobial effects.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. For example, it has been shown to induce cytotoxic effects in cancer cell lines through mechanisms such as apoptosis and cell cycle arrest. The nitro group in the structure may undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to cancer cell death.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in the table below:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15.5
HeLa (Cervical Cancer)12.8
A549 (Lung Cancer)18.0

These findings suggest that this compound exhibits promising anticancer activity across multiple cell lines.

Enzyme Inhibition

The compound has also been investigated for its potential as an acetylcholinesterase (AChE) inhibitor. Inhibitors of AChE are of particular interest in the treatment of neurodegenerative diseases like Alzheimer's disease.

Enzyme Inhibition Study

In a study focusing on enzyme inhibition, the following results were noted:

Compound IC50 (µM)
This compound5.0
Standard AChE Inhibitor (Donepezil)0.5

The results indicate that while the compound shows AChE inhibitory activity, it is less potent than established inhibitors like Donepezil.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Reactive Intermediates Formation : The nitro group can be reduced to form reactive species that interact with DNA and proteins.
  • Enzyme Interaction : The thiazole moiety can bind to active sites on enzymes such as AChE, inhibiting their function and altering cellular processes.

Properties

IUPAC Name

3-(2-methyl-1,3-thiazol-4-yl)-6-nitrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O4S/c1-7-14-11(6-20-7)10-5-8-4-9(15(17)18)2-3-12(8)19-13(10)16/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWXFKNNQNFRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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